molecular formula C10H12N2O B1412390 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1446282-10-5

5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1412390
CAS RN: 1446282-10-5
M. Wt: 176.21 g/mol
InChI Key: CDYUOFPONXGQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one (5-AMDIQ-1) is a heterocyclic compound that has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. It is a versatile compound with a wide range of applications, from drug synthesis to biochemical and physiological research. 5-AMDIQ-1 has been used for its ability to act as a nucleophilic catalyst, providing a valuable tool for chemists in the field of synthetic organic chemistry. In addition, 5-AMDIQ-1 has been studied for its potential applications in medicinal chemistry, as a potential therapeutic agent, and as an inhibitor of enzymes.

Scientific Research Applications

Anticancer Applications Tetrahydroisoquinoline derivatives, including those related to 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one, have been explored for their anticancer properties. The US FDA's approval of trabectedin for soft tissue sarcomas highlights the potential of these compounds in anticancer drug discovery. Their role as anticancer antibiotics, with unique mechanisms of action, underscores their significance in therapeutic applications against cancer (Singh & Shah, 2017).

Antimicrobial and Antiviral Activities Isoquinoline derivatives, including those structurally related to 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one, have shown a broad spectrum of biological activities. Notably, their antimicrobial and antibacterial properties are significant, with over 200 active compounds demonstrating confirmed efficacy. This review of natural isoquinoline alkaloids and their N-oxides from various plant species underlines their potential as sources for developing novel antimicrobial agents (Dembitsky, Gloriozova, & Poroikov, 2015).

Role in Modern Therapeutics The pharmacological importance of isoquinoline derivatives continues to expand, with applications ranging from anti-fungal, anti-Parkinsonism, and anti-tubercular treatments to roles in addressing tumors, glaucoma, Alzheimer’s disease, viral infections, bacterial infections, diabetes, malaria, and more. This underscores isoquinoline derivatives as critical for drug discovery, offering low-molecular-weight inhibitors for a wide array of pharmacotherapeutic applications (Danao et al., 2021).

properties

IUPAC Name

5-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-3H,4-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYUOFPONXGQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC=CC(=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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